molecular formula C6H9N3O2 B3362681 (3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 1006348-73-7

(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B3362681
CAS RN: 1006348-73-7
M. Wt: 155.15 g/mol
InChI Key: OBTVEFHNTMGJFY-UHFFFAOYSA-N
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Description

“(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as “(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” and has the empirical formula (Hill Notation): C6H10ClN3O2 .


Synthesis Analysis

The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group, such as “this compound”, has been achieved through intermediate derivatization methods (IDMs) . The synthesized compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as NC1=CC ©=NN1CC (O)=O . The compound has a molecular weight of 191.62 .


Chemical Reactions Analysis

The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is slightly soluble in water .

Advantages and Limitations for Lab Experiments

One advantage of (3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid is its ability to easily penetrate cell membranes, making it an attractive candidate for drug development. However, one limitation is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on (3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, including:
1. Further exploration of its potential therapeutic applications in cancer, inflammation, and neurological disorders.
2. Investigation of its mechanisms of action and its effects on cellular signaling pathways.
3. Development of novel this compound-based drugs with improved efficacy and reduced toxicity.
4. Exploration of its potential as a tool for studying cellular metabolism and energy homeostasis.
In conclusion, this compound, or this compound, is a small molecule with significant potential for therapeutic applications. Its ability to penetrate cell membranes and modulate cellular signaling pathways makes it an attractive candidate for drug development. Further research is needed to fully understand its mechanisms of action and to develop novel this compound-based drugs with improved efficacy and reduced toxicity.

Scientific Research Applications

(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis. In neurological research, this compound has been shown to enhance cognitive function and memory in animal models.

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to hazard statements . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVEFHNTMGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267433
Record name 3-Amino-5-methyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006348-73-7
Record name 3-Amino-5-methyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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